molecular formula C27H24Cl2N2O4 B11651368 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide

Cat. No.: B11651368
M. Wt: 511.4 g/mol
InChI Key: XWNMVGSOHKMQFI-UHFFFAOYSA-N
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Description

2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-[4-(4-METHYLPHENOXY)PHENYL]PENTANAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichloroisoindoline moiety, a methylphenoxy group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-[4-(4-METHYLPHENOXY)PHENYL]PENTANAMIDE typically involves multiple steps, starting with the preparation of the dichloroisoindoline core. This can be achieved through the bromination of indole using N-bromosuccinimide (NBS), followed by reaction with carbamates to form the corresponding dinitrile . The final product is obtained by coupling the dichloroisoindoline intermediate with the methylphenoxy and pentanamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-[4-(4-METHYLPHENOXY)PHENYL]PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-[4-(4-METHYLPHENOXY)PHENYL]PENTANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-[4-(4-METHYLPHENOXY)PHENYL]PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-[4-(4-METHYLPHENOXY)PHENYL]PENTANAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24Cl2N2O4

Molecular Weight

511.4 g/mol

IUPAC Name

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-[4-(4-methylphenoxy)phenyl]pentanamide

InChI

InChI=1S/C27H24Cl2N2O4/c1-15(2)12-24(31-26(33)20-13-22(28)23(29)14-21(20)27(31)34)25(32)30-17-6-10-19(11-7-17)35-18-8-4-16(3)5-9-18/h4-11,13-15,24H,12H2,1-3H3,(H,30,32)

InChI Key

XWNMVGSOHKMQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(CC(C)C)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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